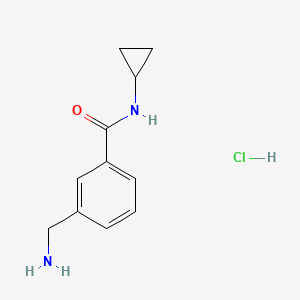
3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
Descripción general
Descripción
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It may also include information on its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This would detail the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be reported.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include examining its behavior under various conditions and with different reagents.Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. The compound’s acidity or basicity (pH), polarity, and reactivity could also be studied.Aplicaciones Científicas De Investigación
Molar Refraction and Polarizability Studies : The study of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrates applications in understanding the molar refraction and polarizability. These properties are important in the development of new drugs and materials, indicating potential applications of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in similar contexts (R. Sawale et al., 2016).
Intermolecular Interaction Modeling : The modeling of intermolecular interactions in similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, suggests that 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride could be used in the study of molecular structures and interactions. This is crucial for drug design and understanding how molecules interact at the atomic level (Sedat Karabulut et al., 2014).
Poly(ADP-ribose) Polymerase Inhibition : Studies on compounds like 3-Aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase, highlight the potential use of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in researching DNA repair mechanisms and cellular processes related to poly(ADP-ribose) (J. Cleaver et al., 1985).
Psycho- and Neurotropic Profiling : The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo suggest that 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride could potentially be explored for its effects on the central nervous system, which could lead to the development of new psychoactive compounds (I. Podolsky et al., 2017).
Effects on Cytoskeleton and Substrate Adhesion : Research on 3-aminobenzamide demonstrates its effects on the cytoskeleton and substrate adhesion of cells, suggesting a potential area of study for 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in cell biology and cytotoxicity (W. Malorni et al., 1995).
Safety And Hazards
This would involve assessing the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.
Direcciones Futuras
This would involve speculating on potential applications for the compound based on its properties and behavior. It could also include suggestions for further research.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
3-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10;/h1-3,6,10H,4-5,7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZGJZOXONQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)

![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)







